molecular formula C12H14O4 B1582500 3,3'-(p-Phenylene)dipropionic acid CAS No. 4251-21-2

3,3'-(p-Phenylene)dipropionic acid

Cat. No. B1582500
CAS RN: 4251-21-2
M. Wt: 222.24 g/mol
InChI Key: DFOCUWFSRVQSNI-UHFFFAOYSA-N
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Description

3,3’-(p-Phenylene)dipropionic acid, also known as 1,4-Phenylenedipropionic acid, is a chemical compound with the molecular formula C12H14O4 . It is used in the synthesis of substances and is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 3,3’-(p-Phenylene)dipropionic acid is represented by the formula C12H14O4 . This indicates that it contains 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-(p-Phenylene)dipropionic acid include a molecular weight of 222.24 g/mol . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Electronic Structure in Solar Cells

Research into the electronic structure of polymer blends, including materials similar to 3,3'-(p-Phenylene)dipropionic acid, has contributed significantly to the development of bulk heterojunction solar cells. By studying the energy gap between donor and acceptor molecules, insights into the efficiency of solar cells are gained. This is crucial for optimizing solar cell performance through materials engineering (Guan et al., 2010).

Photoluminescent Polymers

The development of photoluminescent conjugated polymers incorporating phenylene units has shown promise for electronic applications. These materials demonstrate strong photoluminescence and enhanced photochemical stability, making them suitable for use in optoelectronic devices (Beyerlein & Tieke, 2000).

Polybenzoxazine Materials

Phloretic acid, closely related to 3,3'-(p-Phenylene)dipropionic acid, has been explored as a renewable building block for the synthesis of polybenzoxazine materials. These materials exhibit suitable thermal and thermo-mechanical properties for a wide range of applications, demonstrating the potential of phenolic compounds in material science (Trejo-Machin et al., 2017).

Advanced Composites

Poly (arylene ether nitrile) (PAEN) materials bearing pendant carboxyl groups, akin to those derived from 3,3'-(p-Phenylene)dipropionic acid, have found applications in advanced composites. These materials combine excellent thermal stability with beneficial dielectric and fluorescence properties, showcasing their versatility in high-performance applications (Yang et al., 2021).

Conjugated Polyelectrolytes

Conjugated polymers with phenylene units have been synthesized to exhibit unique pH-dependent optical properties. These properties are due to the electrostatic repulsions among charged groups on the polymer, affecting the conjugation length and thus the material's optical behavior. Such polymers are of interest for environmental sensing and optoelectronic applications (Gao et al., 2007).

Safety And Hazards

3,3’-(p-Phenylene)dipropionic acid is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

3-[4-(2-carboxyethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOCUWFSRVQSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195295
Record name 3,3'-(p-Phenylene)dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(p-Phenylene)dipropionic acid

CAS RN

4251-21-2
Record name 1,4-Benzenedipropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4251-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedipropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(p-Phenylene)dipropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(p-phenylene)dipropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-BENZENEDIPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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